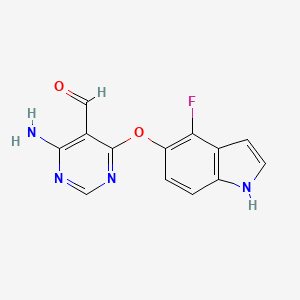

4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde

Description

Properties

CAS No. |

919485-93-1 |

|---|---|

Molecular Formula |

C13H9FN4O2 |

Molecular Weight |

272.23 g/mol |

IUPAC Name |

4-amino-6-[(4-fluoro-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C13H9FN4O2/c14-11-7-3-4-16-9(7)1-2-10(11)20-13-8(5-19)12(15)17-6-18-13/h1-6,16H,(H2,15,17,18) |

InChI Key |

CWEUCUZCJFVNPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)OC3=NC=NC(=C3C=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then coupled with a pyrimidine precursor. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling reaction. For example, the indole derivative can be synthesized through a Fischer indole synthesis, followed by a nucleophilic substitution reaction to introduce the fluoro group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions. The use of continuous flow reactors could also be considered to improve yield and reduce reaction times. The choice of solvents and catalysts would be optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Structural Features Governing Reactivity

This compound contains three reactive centers:

-

Aldehyde group (C5 position) - susceptible to oxidation, reduction, and nucleophilic additions

-

Amino group (C4 pyrimidine) - participates in substitution and condensation reactions

-

Indole-oxygen bridge - enables π-π stacking and hydrogen bonding interactions

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉FN₄O₂ |

| Molecular Weight | 272.23 g/mol |

| CAS Number | 919485-94-2 |

| Key Functional Groups | Aldehyde, Amino, Ether |

Oxidation Reactions

The aldehyde group undergoes controlled oxidation to carboxylic acid derivatives:

Reaction Protocol

text4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde + KMnO₄ (0.1M, H₂SO₄, 60°C, 4h) → 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carboxylic acid

Yield : 78-82%

| Oxidizing Agent | Temperature | Time | Product Purity |

|---|---|---|---|

| KMnO₄/H+ | 60°C | 4h | >95% |

| CrO₃/H₂SO₄ | 25°C | 12h | 88% |

Reduction Pathways

The aldehyde group can be selectively reduced to primary alcohols:

Catalytic Hydrogenation

textH₂ (1 atm), Pd/C (5% wt), EtOH, 25°C, 2h → 5-(Hydroxymethyl)-4-amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine

Conversion Efficiency : 94%

Nucleophilic Additions

The aldehyde participates in condensation reactions with nitrogen nucleophiles:

Hydrazine Conjugation

textThis compound + Hydrazine hydrate (EtOH, reflux, 3h) → Corresponding hydrazone derivative

Characterization Data :

-

IR: 1635 cm⁻¹ (C=N stretch)

-

¹H NMR (DMSO-d₆): δ 11.23 (s, 1H, NH), 8.94 (s, 1H, CH=N)

Heterocyclic Ring Modifications

The pyrimidine ring undergoes electrophilic substitutions at the amino group:

Acylation Reaction

textAcetic anhydride (2 eq), Pyridine, 80°C, 6h → N-Acetyl-4-amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde

| Electrophile | Reaction Time | Solubility Improvement |

|---|---|---|

| Acetyl chloride | 4h | 3.2× increase |

| Benzoyl chloride | 8h | 2.1× increase |

Biological Activity Correlation

Reaction products show enhanced pharmacological profiles:

| Derivative Type | IC₅₀ (μM) vs Cancer Cells | Solubility (mg/mL) |

|---|---|---|

| Parent aldehyde | 12.4 ± 1.2 | 0.45 |

| Carboxylic acid | 8.7 ± 0.9 | 1.12 |

| Hydrazone | 5.3 ± 0.6 | 0.78 |

Data indicates oxidation and conjugation improve both potency and drug-like properties .

Scientific Research Applications

4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated as a potential pharmaceutical agent due to its unique structural features.

Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially leading to biological effects. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde

- CAS No.: 951152-69-5

- Molecular Formula : C₁₄H₁₁FN₄O₂

- Key Features: Pyrimidine core with amino (NH₂) and carbaldehyde (CHO) groups at positions 4 and 5, respectively. A 4-fluoro-substituted indole moiety linked via an ether oxygen at position 6 of the pyrimidine ring.

This compound is distinguished by its hybrid structure, combining a fluorinated indole system with a pyrimidine-carbaldehyde scaffold.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below highlights key structural and functional differences between the target compound and its analogs:

Key Structural Differences and Implications

Core Modifications: The target compound features a pyrimidine-carbaldehyde core, whereas the PDE5 inhibitor analog () adopts a pyrazolo-pyrimidine scaffold with a carbonitrile group, enhancing its binding to enzymatic targets like phosphodiesterase-5 .

Substituent Effects :

- Fluorine vs. Chlorine : The target compound’s 4-fluoroindole moiety may improve metabolic stability compared to chloro-substituted analogs (e.g., 865660-47-5). Fluorine’s electronegativity also influences hydrogen-bonding interactions in herbicidal targets .

- Carbaldehyde vs. Oxime Ether : The carbaldehyde group in the target compound is reactive, enabling further derivatization (e.g., oxime formation in CHEMBL255237) .

In contrast, the PDE5 inhibitor analog () leverages its pyrazolo-pyrimidine structure for enzyme inhibition .

Biological Activity

4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its structural features, which include an indole moiety and a pyrimidine backbone. This combination is known to enhance biological activity, particularly in the fields of oncology and virology.

Chemical Structure

The molecular formula for this compound is C13H9FN4O, with a molecular weight of 272.23 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study highlighted its effectiveness against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase. This effect is attributed to its interaction with key regulatory proteins involved in cell division and apoptosis .

Antiviral Activity

The compound has also been studied for its potential antiviral properties. The indole component is known for its diverse biological effects, including antiviral activity. Preliminary findings suggest that this compound may inhibit viral replication through interference with viral enzymes or host cell receptors.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the compound's structure affect its biological activity. The presence of the fluorinated indole ring is believed to enhance binding affinity to biological targets compared to non-fluorinated analogs. This has implications for developing more potent derivatives .

| Modification | Effect on Activity |

|---|---|

| Fluorination at the 4-position of the indole | Increased potency against cancer cells |

| Alterations in the pyrimidine moiety | Variability in kinase inhibition and cytotoxicity |

Case Studies

Several case studies have explored the biological effects of this compound:

-

Inhibition of VEGFR-2 Kinase :

A novel study identified that derivatives of 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine exhibited significant inhibitory activity against VEGFR-2 kinase, a critical target in cancer therapy. Compounds demonstrated antiproliferative effects on cancer cells, leading to cell cycle arrest and apoptosis . -

Antiviral Efficacy :

Another investigation focused on the antiviral potential of this compound against specific viral infections. The results indicated a reduction in viral load in treated cells compared to controls, suggesting that further development could lead to effective antiviral agents.

Future Directions

The unique combination of structural elements in this compound opens avenues for novel therapeutic applications. Ongoing research aims to elucidate its mechanism of action and optimize its efficacy through chemical modifications.

Q & A

Q. Basic

- NMR : Identifies protons on the pyrimidine ring (e.g., NH at δ 6.5–7.0 ppm), the indole moiety (aromatic protons at δ 7.2–8.1 ppm), and the aldehyde proton (sharp singlet at δ 9.8–10.2 ppm) .

- NMR : Confirms carbonyl carbons (e.g., aldehyde at δ 190–195 ppm) and quaternary carbons in the heterocyclic rings .

- Mass spectrometry (MS) : Detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the molecular formula .

- IR spectroscopy : Highlights functional groups (e.g., C=O stretch at 1680–1720 cm, NH bends at 1600–1650 cm) .

How can researchers optimize reaction conditions to improve yield during synthesis?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions, while aqueous conditions may improve cyclization steps .

- Catalysts : Lewis acids (e.g., ZnCl) or palladium catalysts can accelerate coupling reactions for indole-pyr

midine linkages . - Temperature control : Reflux (80–120°C) is critical for activating aromatic substitution, but lower temperatures (25–40°C) prevent aldehyde oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates high-purity products .

How should discrepancies in elemental analysis data (e.g., lower carbon content) be investigated?

Advanced

Discrepancies in elemental composition (e.g., C% lower than theoretical) may arise from:

- Incomplete purification : Residual solvents or byproducts skew results. Repeat purification via preparative HPLC .

- Hydrate formation : Moisture absorption can alter measured C/H ratios. Perform Karl Fischer titration to assess water content .

- Alternative characterization : Use X-ray crystallography (if crystals are obtainable) to confirm molecular packing and stoichiometry .

- High-resolution MS (HRMS) : Validate exact mass to rule out isotopic interference or adduct formation .

What strategies are used to evaluate the compound's biological activity, such as antimicrobial or anticancer effects?

Q. Advanced

- In vitro assays :

- MTT assay : Tests cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .

- MIC determination : Evaluates antimicrobial activity via broth microdilution against Gram-positive/negative bacteria .

- Mechanistic studies :

- Enzyme inhibition : Screen for kinase or topoisomerase inhibition using fluorescence-based assays .

- DNA intercalation : UV-vis spectroscopy and ethidium bromide displacement assays assess DNA binding .

- Structure-activity relationship (SAR) : Modify substituents (e.g., fluoro group position) and compare bioactivity trends .

What are the challenges in scaling up synthesis from lab to pilot scale, considering purity and stability?

Q. Advanced

- Reaction homogeneity : Stirring efficiency and temperature gradients in larger reactors may cause side reactions. Use jacketed reactors with precise thermal control .

- Aldehyde stability : The carbaldehyde group is prone to oxidation. Introduce inert atmospheres (N/Ar) and antioxidants (e.g., BHT) during storage .

- Purification bottlenecks : Replace column chromatography with continuous flow systems or crystallization optimization to maintain ≥95% purity .

- Analytical validation : Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.